Naphtho[1,2-B]thiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-B]thiophene-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a naphthalene and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,2-B]thiophene-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another approach involves the Friedel-Crafts acylation of thiophene derivatives with naphthalene-based substrates .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Naphtho[1,2-B]thiophene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Naphtho[1,2-B]thiophene-3-carboxylic acid.
Reduction: Naphtho[1,2-B]thiophene-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Naphtho[1,2-B]thiophene-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Mechanism of Action
The mechanism of action of Naphtho[1,2-B]thiophene-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the specific biological context and the nature of the compound’s derivatives.
Comparison with Similar Compounds
Naphtho[2,3-B]thiophene: Another naphthothiophene derivative with similar structural features but different substitution patterns.
Thiophene-3-carbaldehyde: A simpler thiophene derivative with an aldehyde group at the 3-position.
Uniqueness: Naphtho[1,2-B]thiophene-3-carbaldehyde is unique due to its fused ring system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in organic electronics and as a precursor for synthesizing more complex molecules.
Properties
CAS No. |
62615-54-7 |
---|---|
Molecular Formula |
C13H8OS |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
benzo[g][1]benzothiole-3-carbaldehyde |
InChI |
InChI=1S/C13H8OS/c14-7-10-8-15-13-11-4-2-1-3-9(11)5-6-12(10)13/h1-8H |
InChI Key |
JRQWOXUZQRSVCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.